molecular formula C22H20FNO B5119035 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole

9-[4-(2-fluorophenoxy)butyl]-9H-carbazole

Cat. No. B5119035
M. Wt: 333.4 g/mol
InChI Key: DNFDVBHGZBABIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[4-(2-fluorophenoxy)butyl]-9H-carbazole is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of carbazole and has been synthesized using different methods. It has shown promising results in various biochemical and physiological studies, which has led to its exploration for future research.

Mechanism of Action

The mechanism of action of 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole is not fully understood. However, it has been suggested that it may interact with specific proteins or enzymes in cells, leading to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole has cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole in lab experiments is its cytotoxic effects on cancer cells, which makes it a potential therapeutic agent for cancer treatment. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole. One direction is to explore its potential use as a therapeutic agent in cancer treatment. Another direction is to study its potential applications in optoelectronics and organic photovoltaics. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility in water for better bioavailability.

Synthesis Methods

The synthesis of 9-[4-(2-fluorophenoxy)butyl]-9H-carbazole has been achieved using different methods. One of the methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of 9-bromo-9H-carbazole with 4-(2-fluorophenoxy)butylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 9H-carbazole with 4-(2-fluorophenoxy)butyl chloride in the presence of a base such as potassium carbonate.

Scientific Research Applications

9-[4-(2-fluorophenoxy)butyl]-9H-carbazole has been studied for its potential applications in various fields such as optoelectronics, organic photovoltaics, and organic light-emitting diodes. It has also been explored for its potential use as a therapeutic agent in cancer treatment due to its cytotoxic effects on cancer cells.

properties

IUPAC Name

9-[4-(2-fluorophenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO/c23-19-11-3-6-14-22(19)25-16-8-7-15-24-20-12-4-1-9-17(20)18-10-2-5-13-21(18)24/h1-6,9-14H,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDVBHGZBABIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-(2-Fluorophenoxy)butyl]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.